Cas no 735269-92-8 (cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid)

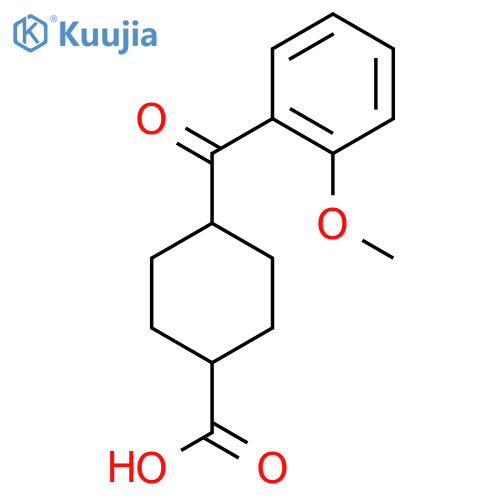

735269-92-8 structure

商品名:cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid

CAS番号:735269-92-8

MF:C15H18O4

メガワット:262.301024913788

CID:4716506

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- cis-4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid

- TRANS-4-(2-METHOXYBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID

- cis-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid

- trans-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid

- cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid

-

- インチ: 1S/C15H18O4/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)15(17)18/h2-5,10-11H,6-9H2,1H3,(H,17,18)

- InChIKey: NMSIFNFDZHKEGS-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC=CC=1OC)C1CCC(C(=O)O)CC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 331

- トポロジー分子極性表面積: 63.6

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 438.3±35.0 °C at 760 mmHg

- フラッシュポイント: 163.3±19.4 °C

- じょうきあつ: 0.0±1.1 mmHg at 25°C

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C087055-250mg |

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid |

735269-92-8 | 250mg |

$ 585.00 | 2022-06-06 | ||

| Fluorochem | 201232-1g |

cis-4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid |

735269-92-8 | >95% | 1g |

£749.00 | 2022-02-28 | |

| Fluorochem | 201232-2g |

cis-4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid |

735269-92-8 | >95% | 2g |

£1362.00 | 2022-02-28 | |

| Fluorochem | 201232-5g |

cis-4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid |

735269-92-8 | >95% | 5g |

£2448.00 | 2022-02-28 | |

| Crysdot LLC | CD12038312-1g |

cis-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid |

735269-92-8 | 97% | 1g |

$545 | 2024-07-24 | |

| TRC | C087055-500mg |

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid |

735269-92-8 | 500mg |

$ 975.00 | 2022-06-06 | ||

| Crysdot LLC | CD12038312-5g |

cis-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid |

735269-92-8 | 97% | 5g |

$1584 | 2024-07-24 |

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Ping Tong Food Funct., 2020,11, 628-639

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

735269-92-8 (cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid) 関連製品

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量